Product packaging for Morpholine, 4-(1-cyclohexen-1-yl)-(Cat. No.:CAS No. 670-80-4)

Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No.: B147254
CAS No.: 670-80-4
M. Wt: 167.25 g/mol
InChI Key: IIQFBBQJYPGOHJ-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-cyclohexen-1-yl)-, also known as Morpholine, 4-(1-cyclohexen-1-yl)-, is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(1-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B147254 Morpholine, 4-(1-cyclohexen-1-yl)- CAS No. 670-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexen-1-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQFBBQJYPGOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060967
Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-80-4
Record name 1-Morpholinocyclohexene
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Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Record name 1-Morpholinocyclohexene
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Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Record name Morpholine, 4-(1-cyclohexen-1-yl)-
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Record name N-(cyclohex-1-en-1-yl)morpholine
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Record name 1-Morpholinocyclohexene
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Spectroscopic and Structural Characterization in Reactivity Studies

General Synthesis Route

This preparation is a classic example of enamine synthesis. It involves the acid-catalyzed reaction of a ketone (cyclohexanone) with a secondary amine (morpholine). orgsyn.org The reaction is typically carried out in a solvent like toluene (B28343), with azeotropic removal of water to drive the equilibrium towards the product. orgsyn.org

A solution of cyclohexanone, an excess of morpholine (B109124), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux. orgsyn.org The water formed during the reaction is continuously removed using a Dean-Stark apparatus. orgsyn.org After the reaction is complete, the solvent and excess morpholine are removed by distillation, and the product is purified by vacuum distillation. orgsyn.org The yield for this reaction is typically in the range of 72-80%. orgsyn.org

Applications in Organic Synthesis

Role as a Reagent

As a nucleophilic enamine, it participates in reactions to form new carbon-carbon bonds, which is a fundamental process in the construction of more complex molecules. It is particularly useful in alkylation and acylation reactions at the α-position of the original ketone.

Use in Specific Reactions

The acylation of enamines like Morpholine, 4-(1-cyclohexen-1-yl)- is the first step in a general procedure for increasing the chain length of carboxylic acids. orgsyn.org Furthermore, the alkylation of enamines derived from cyclohexanones is a well-established method for the synthesis of α-monoalkylcyclohexanones. orgsyn.org It also reacts with sulfonylbutadienes to form cycloadducts.

Applications in Complex Molecule Synthesis and Bioactive Compound Development

The unique reactivity of this compound has been harnessed in the synthesis of various complex and biologically active molecules.

The morpholine moiety is a significant heterocycle in medicinal chemistry and is a component of several drugs with a wide array of pharmacological activities, including anticancer properties. researchgate.netnih.gov The presence of the morpholine ring can enhance binding affinity to biological targets and improve pharmacokinetic properties. researchgate.net

Derivatives of morpholine have been investigated for their cytotoxic effects on various cancer cell lines. In some preclinical evaluations, certain morpholine derivatives have demonstrated selective cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic window. The development of morpholine-containing compounds as inhibitors of key signaling pathways in cancer, such as the mTOR pathway, is an active area of research. mdpi.com For instance, novel quinazoline (B50416) derivatives containing morpholine moieties have been synthesized and are being explored as potential anti-bladder cancer agents. researchgate.net

The morpholine scaffold is also being explored for its potential antimicrobial properties. While specific data on the direct antimicrobial efficacy of Morpholine, 4-(1-cyclohexen-1-yl)- is limited, the broader class of morpholine-containing compounds has shown promise. For example, novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net Research in this area is ongoing, with a focus on synthesizing new derivatives and evaluating their activity against a range of pathogens, including multidrug-resistant bacteria. mdpi.com

Q & A

Q. What are the common synthetic applications of 4-(1-cyclohexen-1-yl)morpholine in organic chemistry?

  • Methodological Answer: This compound is widely used as an enamine reagent in organic synthesis. For example, it reacts with sulfonylbutadienes under varying conditions (e.g., solvent, temperature) to form cycloadducts, as detailed in Table 1 of a study by Díez and Sanfeliciano . It also facilitates the preparation of β-diketones and keto acids through reactions with acid chlorides (e.g., hydrocinnamoyl chloride), followed by acidic elimination of the enamine group and subsequent alkaline cleavage .

Q. What are the key physical and chemical properties of 4-(1-cyclohexen-1-yl)morpholine relevant to laboratory handling?

  • Methodological Answer: The compound is a colorless liquid with a boiling point of 105–106°C, density of 0.957 g/cm³, and limited water solubility. It is stable under recommended storage conditions but may decompose upon contact with oxidants, producing hazardous byproducts like CO, CO₂, and nitrogen oxides . These properties necessitate inert atmosphere handling and avoidance of reactive contaminants during experiments.

Q. How is 4-(1-cyclohexen-1-yl)morpholine characterized analytically?

  • Methodological Answer: Mass spectrometry (MS) is a primary tool for identification, with molecular ion peaks corresponding to its molecular formula (C₁₀H₁₇NO, MW 167.26) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can further confirm structural features like the cyclohexenyl and morpholine moieties. For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended.

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer: Wear PPE (gloves, goggles, lab coat) to avoid skin/eye irritation. Use fume hoods to prevent inhalation of vapors. Store in sealed containers away from oxidizers and heat sources. In case of spills, adsorb with inert materials (e.g., silica gel) and dispose of according to hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for 4-(1-cyclohexen-1-yl)morpholine in cycloaddition reactions?

  • Methodological Answer: Reaction parameters such as solvent polarity (e.g., chloroform vs. THF), temperature (e.g., 35°C vs. reflux), and stoichiometry significantly influence yield and selectivity. Systematic screening via Design of Experiments (DoE) is advised. For example, in reactions with sulfonylbutadienes, elevated temperatures (40–60°C) improve cycloadduct formation but may increase side products if not carefully controlled .

Q. What mechanistic insights explain the role of 4-(1-cyclohexen-1-yl)morpholine in enamine-mediated syntheses?

  • Methodological Answer: The compound acts as a nucleophilic enamine, facilitating conjugate additions or cyclizations. Its reactivity stems from the electron-rich morpholine ring and the cyclohexenyl group’s strain, which lowers activation energy for bond reorganization. Mechanistic studies using DFT calculations or isotopic labeling (e.g., deuterated solvents) can elucidate transition states and rate-determining steps .

Q. How do discrepancies in toxicity data for this compound impact risk assessment in long-term studies?

  • Methodological Answer: While acute toxicity data indicate skin/eye irritation , chronic exposure risks (e.g., carcinogenicity) remain undercharacterized. Conflicting classifications (e.g., IARC vs. OSHA guidelines) highlight the need for rigorous in vitro assays (e.g., Ames test for mutagenicity) and in vivo models to resolve uncertainties. Researchers should adopt precautionary measures, such as minimizing airborne particulates and conducting regular toxicity reviews .

Q. What strategies mitigate decomposition of 4-(1-cyclohexen-1-yl)morpholine during high-temperature reactions?

  • Methodological Answer: Decomposition can be minimized by using inert atmospheres (N₂/Ar) and stabilizers like radical inhibitors (e.g., BHT). Monitoring reaction progress with real-time analytics (e.g., inline FTIR) helps detect early degradation. Post-reaction, rapid cooling and purification via vacuum distillation or column chromatography remove unstable byproducts .

Q. How does the compound’s stability in aqueous environments affect its ecological risk profile?

  • Methodological Answer: Though not acutely toxic to aquatic organisms , its persistence and bioaccumulation potential are unverified. Advanced studies should include hydrolysis rate measurements (pH 4–9), biodegradability assays (e.g., OECD 301), and trophic transfer modeling to assess long-term environmental impacts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s flammability?

  • Methodological Answer:
    Some sources classify it as non-flammable , while others caution against combustion under extreme conditions. Resolve contradictions by testing flash points (e.g., using a Pensky-Martens closed-cup tester) and autoignition temperatures. Cross-reference results with regulatory databases (e.g., OSHA, NIST) to update safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Morpholine, 4-(1-cyclohexen-1-yl)-
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